molecular formula C6H11FO2 B051349 5-Fluoro-6-hydroxyhexan-2-one CAS No. 117751-47-0

5-Fluoro-6-hydroxyhexan-2-one

Cat. No.: B051349
CAS No.: 117751-47-0
M. Wt: 134.15 g/mol
InChI Key: GTTYFCMYGYTVKC-UHFFFAOYSA-N
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Description

5-Fluoro-6-hydroxyhexan-2-one is a fluorinated ketone derivative with a hydroxyl group at the sixth carbon and a fluorine atom at the fifth carbon of a hexan-2-one backbone. Fluorine’s electronegativity and the hydroxyl group’s polarity may influence solubility, stability, and interactions in biological or synthetic systems. The compound’s hypothetical molecular formula is C₆H₉FO₂, with a molar mass of 148.14 g/mol (calculated). Its applications, inferred from structurally related compounds, could span pharmaceutical intermediates or biochemical probes, though empirical validation is required.

Properties

CAS No.

117751-47-0

Molecular Formula

C6H11FO2

Molecular Weight

134.15 g/mol

IUPAC Name

5-fluoro-6-hydroxyhexan-2-one

InChI

InChI=1S/C6H11FO2/c1-5(9)2-3-6(7)4-8/h6,8H,2-4H2,1H3

InChI Key

GTTYFCMYGYTVKC-UHFFFAOYSA-N

SMILES

CC(=O)CCC(CO)F

Canonical SMILES

CC(=O)CCC(CO)F

Synonyms

2-Hexanone, 5-fluoro-6-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Chlorohexan-2-one (CAS: 10226-30-9)

  • Structure : A chloro-substituted hexan-2-one with a chlorine atom at position 5.
  • Key Differences :
    • Substituent Effects : Chlorine (Cl) has lower electronegativity than fluorine (F), leading to weaker electron-withdrawing effects. This may reduce the ketone’s electrophilicity compared to 5-fluoro-6-hydroxyhexan-2-one.
    • Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing heterocyclic compounds .
  • Molecular Data :

    Property 6-Chlorohexan-2-one This compound (Hypothetical)
    Molecular Formula C₆H₁₁ClO C₆H₉FO₂
    Molar Mass (g/mol) 134.60 148.14
    Key Functional Groups Cl, Ketone F, OH, Ketone

5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(tetrahydroisoquinolinyl)-2-cyclohexen-1-one (CAS: 338793-14-9)

  • Structure: A fluorinated cyclohexenone derivative with a chloro-fluorophenyl group and tetrahydroisoquinoline substituent.
  • Biological Relevance: Fluorine in aromatic systems often enhances binding affinity in drug candidates, whereas aliphatic fluorine may modulate solubility .

5-(2-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one (CAS: 1956370-01-6)

  • Structure: A fluorophenyl oxazinone with a phenylethynyl group.
  • Key Differences: Reactivity: The oxazinone ring introduces lactone-like reactivity, contrasting with the simpler ketone functionality of this compound. Commercial Status: Discontinued due to unspecified stability or efficacy issues, highlighting challenges in fluorinated compound development .

Research Findings and Limitations

  • This gap underscores the need for tailored synthetic routes for this compound.
  • Biological Data: focuses on tumor studies but lacks relevance to the target compound.
  • Property Predictions :
    • Solubility : The hydroxyl group in this compound may improve aqueous solubility compared to 6-chlorohexan-2-one.
    • Stability : Fluorine’s inductive effects could destabilize the ketone via increased electrophilicity, requiring stabilization strategies.

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